molecular formula C5H9NOS B13815906 4-Ethyl-2-oxazolidinethione CAS No. 13997-20-1

4-Ethyl-2-oxazolidinethione

Cat. No.: B13815906
CAS No.: 13997-20-1
M. Wt: 131.20 g/mol
InChI Key: IUQNMFMYZBLMEV-UHFFFAOYSA-N
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Description

4-Ethyl-2-oxazolidinethione is a heterocyclic compound with the molecular formula C5H9NOS It features a five-membered ring containing nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-2-oxazolidinethione can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with carbon disulfide and an alkyl halide. The reaction typically proceeds under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then heated to facilitate the formation of the oxazolidinethione ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-oxazolidinethione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide as solvent.

Major Products Formed

Scientific Research Applications

4-Ethyl-2-oxazolidinethione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-2-oxazolidinethione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal effects, where it disrupts the normal functioning of microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-oxazolidinethione is unique due to the presence of the ethyl group at the 4-position, which can affect its reactivity and interactions with other molecules. This structural feature may enhance its biological activity and make it a more versatile intermediate in organic synthesis compared to its analogs .

Properties

CAS No.

13997-20-1

Molecular Formula

C5H9NOS

Molecular Weight

131.20 g/mol

IUPAC Name

4-ethyl-1,3-oxazolidine-2-thione

InChI

InChI=1S/C5H9NOS/c1-2-4-3-7-5(8)6-4/h4H,2-3H2,1H3,(H,6,8)

InChI Key

IUQNMFMYZBLMEV-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(=S)N1

Origin of Product

United States

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